1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole
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Overview
Description
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole, also known as C-1311, is a novel compound that has shown promising results in scientific research for its potential use in cancer treatment.
Mechanism Of Action
The mechanism of action of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole also activates the p38 MAPK pathway, which is involved in apoptosis.
Biochemical And Physiological Effects
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce G1 cell cycle arrest and inhibit cell migration and invasion in cancer cells. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to decrease the expression of various proteins involved in cancer progression, such as cyclin D1 and MMP-9.
Advantages And Limitations For Lab Experiments
One advantage of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation is the need for further studies to determine the optimal dosage and treatment duration for 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Future Directions
For 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole include further preclinical studies to determine its efficacy in vivo, as well as studies to determine its potential use in combination with other cancer treatments. Additionally, studies could investigate the potential use of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole in other diseases, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole involves a multi-step process that includes the reaction of 2-ethyl-3-methylpyrazine with ethyl chloroacetate, followed by the reaction of the resulting compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the resulting compound with 2-aminophenol to yield 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole.
Scientific Research Applications
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has shown significant potential in scientific research for its anticancer properties. Studies have shown that 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole inhibits the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, 1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
126828-40-8 |
---|---|
Product Name |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1,4-diethoxy-5-ethyl-6-methylpyridazino[4,5-b]carbazole |
InChI |
InChI=1S/C21H23N3O2/c1-5-13-18-16(20(25-6-2)22-23-21(18)26-7-3)12-15-14-10-8-9-11-17(14)24(4)19(13)15/h8-12H,5-7H2,1-4H3 |
InChI Key |
IPRNHDAQKJPNFI-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Canonical SMILES |
CCC1=C2C(=CC3=C1C(=NN=C3OCC)OCC)C4=CC=CC=C4N2C |
Other CAS RN |
126828-40-8 |
synonyms |
1,4-Diethoxy-5-ethyl-6-methyl-6H-pyridazino(4,5-b)carbazole |
Origin of Product |
United States |
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